Cas no 834917-51-0 (Cyclopentanone, 2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]-, (2R)-)
![Cyclopentanone, 2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]-, (2R)- structure](https://www.kuujia.com/scimg/cas/834917-51-0x500.png)
834917-51-0 structure
Product name:Cyclopentanone, 2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]-, (2R)-
Cyclopentanone, 2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]-, (2R)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanone, 2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]-, (2R)-
- DTXSID50834574
- 834917-51-0
- (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one
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- Inchi: InChI=1S/C15H17NO4/c1-11(17)15(9-5-8-14(15)18)13(10-16(19)20)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3/t13-,15-/m0/s1
- InChI Key: GQBWRJIXLLOVME-ZFWWWQNUSA-N
- SMILES: CC(=O)C1(CCCC1=O)C(C[N+](=O)[O-])C2=CC=CC=C2
Computed Properties
- Exact Mass: 275.11575802g/mol
- Monoisotopic Mass: 275.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 80Ų
Cyclopentanone, 2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]-, (2R)- Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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